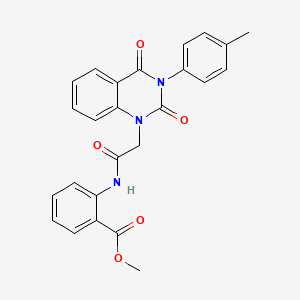

甲基-2-(2-(2,4-二氧代-3-(对甲苯基)-3,4-二氢喹唑啉-1(2H)-基)乙酰胺基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves multiple steps, including condensation, cyclization, and functionalization processes. For instance, novel compounds can be synthesized through the condensation of substituted aryl aldehydes with specific acetamido acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide, leading to derivatives with potential antimicrobial activity (Rao et al., 2020). Other research indicates the preparation of methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates through sequential reactions involving N-(2-cyanophenyl)benzimidoyl isothiocyanate with amino acid methyl ester hydrochlorides, followed by chemoselective reactions with alkyl halides (Fathalla & Pazdera, 2007).

Molecular Structure Analysis

Molecular structure analysis of quinazolinone derivatives and related compounds can be accomplished using advanced spectral data such as 1H NMR, 13C NMR, and LCMS, aiding in the determination of chemical structures. Single-crystal X-ray diffraction is another technique utilized for this purpose, providing insights into the crystal system, space group, and molecular geometry of synthesized compounds, as demonstrated in studies of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione and its derivatives (Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving quinazolinone derivatives encompass a wide range of activities, including acylation, cyclization, and glycosylation processes. These reactions are critical for modifying the chemical and biological properties of the compounds, such as improving their antimicrobial activity or altering their solubility and stability. For example, the kinetic resolution of related compounds using specific chlorides results in the predominant formation of diastereoisomeric amides (Krasnov et al., 2003).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of functional groups. Single-crystal X-ray diffraction analysis provides valuable information on the crystal structure, which is essential for understanding the material's physical properties and its potential applications in various scientific fields.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including reactivity, stability, and interaction with other molecules, can be studied through various analytical techniques. Molecular docking and in silico studies offer insights into the potential biological activities and mechanisms of action of these compounds. For example, derivatives have been evaluated for their potential anti-cancer activity as inhibitors for specific enzymes, correlating molecular structure with biological activity (Elfekki et al., 2014).

科学研究应用

聚合物科学和材料化学

类似化学结构的基础应用之一涉及合成新型聚合物。例如,相关噁唑啉化合物的酸催化聚合导致了二苯甲基壳聚糖类多糖的合成,展示了生产具有特定结构特性的多糖的方法。这个过程以立体规则的糖基化为特征,导致具有定义的分子量和聚合度的聚合物,展示了为各种应用创建定制聚合材料的潜力(Kadokawa, 1996)。

药物化学和抗肿瘤活性

在药物化学中,已合成喹唑啉酮衍生物并评估其抗肿瘤活性。一项研究表明,某些3-苄基取代的喹唑啉酮表现出广谱抗肿瘤活性,明显比对照更有效,表明这类化合物在癌症治疗中的潜力。这些化合物中的特定结构修饰显示出对各种癌细胞系的选择性活性,包括中枢神经系统、肾脏、乳腺和白血病,突显了药物化学中结构变化对于针对不同类型癌症的重要性(Al-Suwaidan et al., 2016)。

有机合成和官能化

喹唑啉酮衍生物的化学多样性在有机合成中进一步探索,已开发出用于生产复杂分子的新合成途径。例如,已采用新型合成方法来制备具有抗微生物活性的衍生物,利用喹唑啉酮的结构框架生成具有潜在治疗应用的化合物(Rao et al., 2020)。此外,从相关化合物合成糖苷和其他糖衍生物展示了这种化学结构在构建生物相关分子方面的适用性,可能在各种生物化学和制药应用中有用(Jeanloz et al., 1968)。

属性

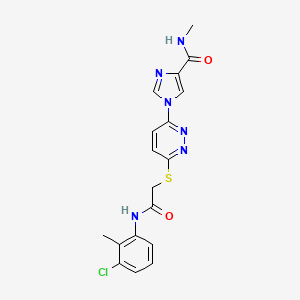

IUPAC Name |

methyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-16-11-13-17(14-12-16)28-23(30)19-8-4-6-10-21(19)27(25(28)32)15-22(29)26-20-9-5-3-7-18(20)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKCZVHFQBQRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)